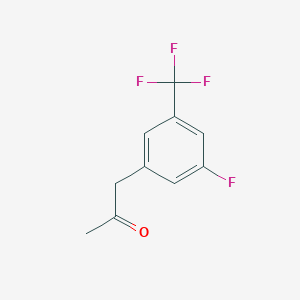

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H8F4O |

|---|---|

Molecular Weight |

220.16 g/mol |

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F4O/c1-6(15)2-7-3-8(10(12,13)14)5-9(11)4-7/h3-5H,2H2,1H3 |

InChI Key |

CKUCHIMWRJIMAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Diazotization and Reaction with Isopropenyl Acetate Catalyzed by Copper Salts

The most documented industrially relevant preparation involves a two-step sequence starting from 3-fluoro-5-(trifluoromethyl)aniline:

Step 1: Diazotization

The aniline derivative undergoes diazotization in aqueous hydrochloric acid with sodium nitrite at 0–25°C to form the corresponding diazonium salt. The reaction time ranges from 30 minutes to 3 hours.Step 2: Reaction with Isopropenyl Acetate

The diazonium salt is reacted with 1 to 3 molar equivalents of isopropenyl acetate in a polar solvent (water, acetone, or alcohol mixtures) in the presence of catalytic amounts (0.01 to 0.20 molar equivalents) of cuprous or cupric salts (chlorides preferred) and optionally a base (sodium acetate or bicarbonate). The reaction temperature is maintained between 20°C and 70°C for 30 minutes to 3 hours.Purification

The crude ketone is purified by forming a bisulfite complex followed by alkaline hydrolysis or by vacuum distillation.

This process yields the ketone intermediate with moderate yield (~40-42%) and is scalable for industrial applications, as described in Canadian Patent CA2205694A1 and European Patent EP0810195A1.

Table 1: Reaction Conditions Summary

| Parameter | Details |

|---|---|

| Starting material | 3-Fluoro-5-(trifluoromethyl)aniline |

| Diazotization temp. | 0–25°C |

| Diazotization time | 30 min – 3 hours |

| Reagent for ketone formation | Isopropenyl acetate (1–3 eq) |

| Catalyst | Cuprous or cupric chloride (0.01–0.20 eq) |

| Solvent | Water, acetone, or alcohol mixtures |

| Base | Sodium acetate or bicarbonate (0–3 eq) |

| Reaction temp. | 20–70°C |

| Reaction time | 30 min – 3 hours |

| Yield | Approximately 41.9% |

Alternative Synthetic Routes via Cross-Coupling and Reductive Amination (Literature Insights)

While direct literature on 1-(3-fluoro-5-(trifluoromethyl)phenyl)propan-2-one is limited, related aromatic ketones with fluoro and trifluoromethyl substituents have been synthesized via palladium-catalyzed cross-coupling reactions and subsequent functional group transformations:

Palladium-Catalyzed Arylation

Aryl halides bearing fluoro and trifluoromethyl substituents can be coupled with appropriate ketone precursors under Pd(0) catalysis using ligands such as XantPhos and bases like tert-butoxide in toluene at elevated temperatures (~110°C). This approach allows for the construction of complex aryl ketones with high regioselectivity.Reductive Amination for Downstream Derivatives

The ketone intermediate can be converted to amines (e.g., fenfluramine analogs) via reductive amination, typically using reducing agents like borane-dimethyl sulfide complexes in tetrahydrofuran (THF) at controlled temperatures (0–60°C).

Research Data and Yields

The diazotization/isopropenyl acetate method provides reproducible results with yields around 40-42%. The reaction is sensitive to temperature and catalyst loading, with copper salts playing a crucial catalytic role. Purification via bisulfite complex formation enhances product purity, facilitating downstream applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization + Isopropenyl Acetate | 3-Fluoro-5-(trifluoromethyl)aniline | Cuprous/cupric chloride, base | 0–70°C, 30 min – 3 h | ~42 | Industrially scalable |

| Pd-Catalyzed Cross-Coupling | Aryl halide with fluoro & trifluoromethyl | Pd2(dba)3, XantPhos, t-BuONa | 110°C, 12 h | Variable | For complex aryl ketones |

| Reductive Amination (downstream) | Ketone intermediate | BH3-Me2S, THF | 0–60°C, 6 h | High | For amine derivatives synthesis |

Chemical Reactions Analysis

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluoro and trifluoromethyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions

Scientific Research Applications

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those with pharmaceutical relevance.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs, especially those targeting specific enzymes or receptors.

Industry: In the agrochemical industry, it is used to synthesize herbicides and pesticides that are more effective and environmentally friendly

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one with key analogs, highlighting structural variations and their implications:

*Calculated molecular weight based on formula C₁₀H₈F₄O.

Substituent Position and Electronic Effects

- Fluorine vs. Bromine : Replacing fluorine with bromine (e.g., in 1-[2-Bromo-5-(trifluoromethyl)phenyl]propan-2-one) introduces a heavier, less electronegative atom. Bromine’s larger size and polarizability may enhance reactivity in cross-coupling reactions but reduce metabolic stability .

- Trifluoromethyl Group : The -CF₃ group increases lipophilicity, improving membrane permeability in drug candidates. Its electron-withdrawing nature also stabilizes adjacent electrophilic centers .

Functional Group Variations

- Ketone vs. Alcohol: The ketone group in 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one makes it more reactive toward nucleophiles (e.g., in reductive amination for fenfluramine synthesis) compared to alcohol derivatives like 2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol .

Pharmaceutical Intermediates

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one’s structural analogs, such as 1-(3-(trifluoromethyl)phenyl)propan-2-one, are critical intermediates in synthesizing fenfluramine. The addition of a fluorine atom at position 5 in the target compound may enhance binding affinity to serotonin receptors due to increased electronegativity and steric effects .

Q & A

Q. What are the common synthetic routes for 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as hydrolysis of nitrile precursors (e.g., 2-(3-(trifluoromethyl)phenyl)acetonitrile) to carboxylic acids, followed by ketone formation via reaction with acetic anhydride and catalysts like sulfuric acid . Key parameters include:

- Temperature : Higher temperatures (e.g., 80–100°C) accelerate hydrolysis but may increase side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

- Catalysts : Acidic conditions (e.g., H₂SO₄) are critical for cyclization steps. Purity is optimized via column chromatography or recrystallization .

Q. What are the key structural features of this compound that influence its reactivity and stability?

- Methodological Answer : The trifluoromethyl (-CF₃) and fluoro (-F) groups on the phenyl ring contribute to:

- Steric Hindrance : Bulky -CF₃ groups reduce nucleophilic attack at the carbonyl carbon .

- Electronic Effects : Electron-withdrawing -F and -CF₃ groups stabilize the ketone via inductive effects, enhancing resistance to oxidation .

Stability assessments require thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures .

Q. How does the presence of fluorine substituents affect the compound’s physicochemical properties?

- Methodological Answer : Fluorine atoms significantly alter:

- Lipophilicity : Measured via octanol-water partition coefficients (logP), fluorine increases membrane permeability, making the compound suitable for CNS-targeted drug studies .

- Metabolic Stability : Fluorine reduces susceptibility to cytochrome P450 oxidation, as shown in in vitro microsomal assays .

Computational tools like COSMO-RS predict solubility and partition coefficients based on fluorine content .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina predict the binding affinity of this compound with biological targets?

- Methodological Answer : AutoDock Vina employs a scoring function combining empirical and knowledge-based terms to estimate binding energies. Steps include:

- Protein Preparation : Remove water molecules and add polar hydrogens to the target (e.g., GPR52 receptor) using tools like PyMOL.

- Ligand Optimization : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization.

- Docking Simulation : Set grid boxes to encompass active sites (e.g., 25 ų) and run multithreaded calculations for accuracy. Results are validated via molecular dynamics simulations (e.g., GROMACS) .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ or EC₅₀ values arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Use uniform cell lines (e.g., HEK293 for receptor assays) and control compounds.

- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition assays) and apply statistical tools like hierarchical clustering to identify outliers .

- Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., -CF₃ vs. -Cl) with activity trends using multivariate regression .

Q. What experimental approaches are recommended for studying the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Hepatocyte Incubations : Incubate with primary human hepatocytes and analyze metabolites via LC-MS/MS. Use isotopically labeled analogs (e.g., ¹³C-ketone) to track biotransformation.

- Enzyme Inhibition Assays : Test CYP450 isoform specificity (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.

- Reactive Intermediate Trapping : Add glutathione (GSH) to detect electrophilic intermediates formed during oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.